molecular formula C23H19Cl2N3O3S B2950906 METHYL 4-(2-CHLOROPHENYL)-6-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE CAS No. 370856-32-9

METHYL 4-(2-CHLOROPHENYL)-6-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE

Cat. No.: B2950906
CAS No.: 370856-32-9
M. Wt: 488.38
InChI Key: ANKKRAKTMXCJCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 4-(2-CHLOROPHENYL)-6-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes chlorophenyl, carbamoyl, sulfanyl, cyano, and dihydropyridine groups

Properties

IUPAC Name

methyl 6-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2N3O3S/c1-13-20(23(30)31-2)21(16-8-3-4-9-18(16)25)17(11-26)22(27-13)32-12-19(29)28-15-7-5-6-14(24)10-15/h3-10,21,27H,12H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKKRAKTMXCJCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC(=CC=C2)Cl)C#N)C3=CC=CC=C3Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of METHYL 4-(2-CHLOROPHENYL)-6-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves multiple steps, including the formation of intermediate compounds and the use of specific reaction conditions. The synthetic routes typically involve the following steps:

    Formation of the dihydropyridine ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chlorophenyl and carbamoyl groups: These groups are introduced through substitution reactions using suitable reagents.

    Addition of the sulfanyl and cyano groups: These groups are added through nucleophilic substitution and other relevant reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and other process aids to enhance reaction efficiency.

Chemical Reactions Analysis

METHYL 4-(2-CHLOROPHENYL)-6-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and carbamoyl groups, using nucleophiles or electrophiles.

    Hydrolysis: Hydrolysis reactions can lead to the breakdown of the ester and carbamoyl groups, forming corresponding acids and amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

METHYL 4-(2-CHLOROPHENYL)-6-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of METHYL 4-(2-CHLOROPHENYL)-6-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

METHYL 4-(2-CHLOROPHENYL)-6-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE can be compared with other similar compounds, such as:

Biological Activity

Methyl 4-(2-chlorophenyl)-6-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and research findings related to this compound, highlighting its implications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the dihydropyridine core followed by various substitutions to introduce the chlorophenyl and carbamoyl groups. The synthetic pathway often utilizes reagents such as phosphorus oxychloride and dichloroethane, which facilitate the formation of the desired functional groups while maintaining high yields.

Anticancer Properties

Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar dihydropyridine structures have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism of action is often attributed to the inhibition of key pathways involved in cell proliferation and survival, such as the NF-kB and COX pathways .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial efficacy. Studies suggest that derivatives containing the dihydropyridine moiety demonstrate potent antibacterial and antifungal activities. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic processes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl rings and modifications to the dihydropyridine core can significantly influence potency and selectivity against specific biological targets. For example, substituents like chloro or methoxy groups can enhance lipophilicity and improve cellular uptake, thereby increasing biological efficacy .

Case Studies

  • Anticancer Evaluation : A series of experiments involving this compound showed IC50 values in the micromolar range against MCF-7 cells, indicating its potential as a lead compound for further development in cancer therapy.
  • Antimicrobial Testing : In vitro assays demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against Staphylococcus aureus and Candida albicans, suggesting a promising avenue for developing new antimicrobial agents.

Data Tables

Biological Activity IC50 (µM) Target
Anticancer (MCF-7)15Breast Cancer
Antimicrobial (S. aureus)32Bacterial Infection
Antifungal (C. albicans)25Fungal Infection

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